N-Octyltetraoxyethylene
Description
N-Octyltetraoxyethylene (CAS: 19327-39-0), also known as Tetraethylene glycol monooctyl ether or C8E4, is a nonionic surfactant widely used in detergent formulations and biochemical research. Its molecular formula is C₁₆H₃₄O₅, with a molecular weight of 306.44 g/mol . Structurally, it consists of an octyl (C₈) hydrophobic chain linked to a hydrophilic tetraethylene glycol (four ethylene oxide units) moiety. This amphiphilic nature enables it to solubilize lipids and stabilize membranes, making it valuable in cell lysis and protein purification protocols .
The compound is commercially available as a powder, requiring storage at -20°C to maintain stability . Its aliases include 3,6,9,12-Tetraoxaeicosan-1-ol and Octyl-tetraoxyethylene .
Properties
Molecular Formula |
C10H20O4 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-ethenylperoxyperoxyoctane |
InChI |
InChI=1S/C10H20O4/c1-3-5-6-7-8-9-10-12-14-13-11-4-2/h4H,2-3,5-10H2,1H3 |
InChI Key |
YFXQXOLQQVJUHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOOOOC=C |
Origin of Product |
United States |
Chemical Reactions Analysis
N-Octyltetraoxyethylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions[][1].
Reduction: Reduction reactions can convert it into alcohols or other reduced forms[][1].
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups[][1].
Scientific Research Applications
N-Octyltetraoxyethylene has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other materials[][1].
Biology: It is employed in the solubilization of membrane proteins and other biological molecules[][1].
Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs[][1].
Industry: It is used in formulations of detergents, emulsifiers, and dispersants[][1].
Comparison with Similar Compounds
Structural and Molecular Comparison
Key Observations :
- Ethylene Oxide Units : The additional ethylene oxide group in C8E4 increases its hydrophilicity compared to C8E3. This enhances its solubility in aqueous systems and alters micelle formation dynamics .
- Molecular Weight : The higher molecular weight of C8E4 (306.44 vs. 262.39 g/mol) impacts its diffusion rates and phase behavior in solutions.
Functional Differences
Detergent Efficiency :
- C8E4 is more effective in solubilizing membrane proteins due to its balanced hydrophilicity, making it preferable for isolating integral membrane proteins .
- C8E3, with fewer ethylene oxide units, may exhibit stronger lipid interactions but lower water solubility, limiting its use in high-ionic-strength buffers .
Applications: C8E4: Used in cell culture and biochemical assays requiring mild detergency (e.g., preserving protein activity during extraction) . C8E3: Potential applications in organic synthesis or systems requiring lower polarity .
Research Findings and Limitations
- Gaps in Evidence: The provided sources lack detailed solubility profiles, critical micelle concentrations (CMC), or toxicity comparisons.
- Inferred Properties : The HLB values are estimated based on ethylene oxide content; experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
